molecular formula C26H37N5O7 B14357654 Boc-wld-NH2 CAS No. 99777-81-8

Boc-wld-NH2

Cat. No.: B14357654
CAS No.: 99777-81-8
M. Wt: 531.6 g/mol
InChI Key: HQSPELWTYMJAKW-NLWGTHIKSA-N
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Description

Boc-wld-NH2, also known as tert-butoxycarbonyl-protected amino acid derivative, is a compound widely used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-wld-NH2 typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity .

Chemical Reactions Analysis

Types of Reactions

Boc-wld-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), and various catalysts like iodine or perchloric acid adsorbed on silica-gel .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-wld-NH2 is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it highly versatile and widely used in peptide synthesis compared to other protecting groups .

Properties

CAS No.

99777-81-8

Molecular Formula

C26H37N5O7

Molecular Weight

531.6 g/mol

IUPAC Name

(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1

InChI Key

HQSPELWTYMJAKW-NLWGTHIKSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C

Origin of Product

United States

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